1-Methoxyethane-1,1-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56893-90-4 |
|---|---|
Molecular Formula |
C3H8O3 |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
1-methoxyethane-1,1-diol |
InChI |
InChI=1S/C3H8O3/c1-3(4,5)6-2/h4-5H,1-2H3 |
InChI Key |
PNXOCHURRQWXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of 1 Methoxyethane 1,1 Diol
Hydration Equilibria of Methoxycarbonyl Precursors Leading to 1-Methoxyethane-1,1-diol
The most direct formation pathway for this compound is the hydration of its corresponding methoxycarbonyl precursor, methyl acetate (B1210297). This reaction involves the addition of a water molecule across the carbonyl (C=O) double bond of the ester. askfilo.com The process is reversible, and the position of the equilibrium is highly dependent on the reaction conditions and the stability of the resulting gem-diol. quora.comquora.com
The hydration of methyl acetate to form this compound can be significantly accelerated in the presence of an acid catalyst. egyankosh.ac.in This process constitutes the initial step in the well-studied acid-catalyzed hydrolysis of methyl acetate. youtube.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org
Mechanism of Acid-Catalyzed Hydration:
Protonation: The carbonyl oxygen of methyl acetate is protonated by an acid catalyst (H₃O⁺), forming a resonance-stabilized cation.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.
Deprotonation: A final deprotonation step yields the neutral gem-diol, this compound, and regenerates the acid catalyst.
Kinetic experiments on the hydrolysis of methyl acetate in the presence of hydrochloric acid have been conducted to determine reaction rates at various temperatures. rsc.orgscribd.com
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Methyl Acetate Data extrapolated and generalized from typical kinetic studies.
| Temperature (°C) | Catalyst (HCl) Concentration (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
|---|---|---|
| 25 | 0.5 | 1.5 x 10⁻⁴ |
| 35 | 0.5 | 3.1 x 10⁻⁴ |
View Data in Chart Format
Under basic conditions, the formation of this compound proceeds via a different mechanism. The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of methyl acetate. libretexts.org This step does not require prior activation of the carbonyl group and is the initial stage of base-catalyzed ester hydrolysis, known as saponification.
The mechanism is generally faster than the neutral hydration of the ester but is also a reversible equilibrium. The resulting tetrahedral intermediate is an alkoxide, which can then be protonated by water to form this compound.
Mechanism of Base-Catalyzed Hydration:
Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon of methyl acetate.
Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
Protonation: The alkoxide is protonated by a water molecule to yield this compound and a hydroxide ion.
The stability of a gem-diol, and thus the position of the hydration equilibrium, is strongly influenced by the electronic properties of the substituents attached to the carbonyl carbon. quora.com
Electron-Withdrawing Groups (EWGs): Groups that pull electron density away from the carbonyl carbon destabilize the carbonyl group and stabilize the hydrate (B1144303). This shifts the equilibrium toward the gem-diol. libretexts.org A classic example is chloral (B1216628), which bears a strong electron-withdrawing trichloromethyl group; its hydrate, chloral hydrate, is stable enough to be isolated. wikipedia.orgmasterorganicchemistry.com
Electron-Donating Groups (EDGs): Groups that donate electron density, such as alkyl groups, stabilize the partial positive charge on the carbonyl carbon. This stabilization of the carbonyl compound shifts the equilibrium away from the gem-diol. libretexts.org For instance, acetone (B3395972) exists almost entirely as the ketone in an aqueous solution, with a very small equilibrium constant for hydration. wikipedia.org
In the case of this compound, the carbon atom is bonded to a methyl group (-CH₃) and a methoxy (B1213986) group (-OCH₃). The methyl group is electron-donating (+I effect), which tends to destabilize the gem-diol. stackexchange.comquora.com The methoxy group has competing effects: it is electron-withdrawing via induction (-I effect) due to oxygen's electronegativity but electron-donating via resonance (+R effect). For a carbonyl group, the inductive effect typically dominates, suggesting the methoxy group helps to slightly stabilize the gem-diol compared to a simple ketone like acetone. However, the presence of the electron-donating methyl group means that this compound is generally considered an unstable intermediate. quora.com
Table 2: Equilibrium Constants (Khydr) for the Hydration of Various Carbonyl Compounds in Water
| Carbonyl Compound | Structure | Khydr ([Hydrate]/[Carbonyl]) | Predominant Form in Water |
| Formaldehyde (B43269) | H₂C=O | 2.3 x 10³ | Hydrate (Methanediol) |
| Acetaldehyde (B116499) | CH₃CHO | 1.06 | Roughly Equal Mixture |
| Acetone | (CH₃)₂C=O | 1.4 x 10⁻³ | Carbonyl |
| Hexafluoroacetone | (CF₃)₂C=O | 1.2 x 10⁶ | Hydrate |
| Methyl Acetate | CH₃COOCH₃ | Not commonly reported, expected to be very low | Carbonyl |
Source: Data compiled from established chemical principles. wikipedia.org
Novel and Established Synthetic Routes to this compound and Related Geminal Diols
Beyond direct hydration, other synthetic strategies can be considered for the formation of this compound and related geminal diols.
The synthesis of diols can sometimes be achieved through the reduction of carbonyl compounds. evitachem.com However, creating a gem-diol like this compound through a direct, single-step reduction of a readily available precursor is not a standard synthetic route. Theoretically, one could envision a precursor such as an α-keto ester with an additional functional group that could be reduced. This approach is synthetically complex and not commonly employed for the preparation of simple gem-diols, which are more readily accessed as intermediates in hydration or hydrolysis reactions.
A more established and plausible synthetic pathway to generate this compound as a transient species is through the hydrolysis of a corresponding ketal (or acetal). Specifically, the acid-catalyzed hydrolysis of 1,1-dimethoxyethane would proceed through this compound (a hemiacetal of an ester) as a key intermediate.
The mechanism for acetal (B89532) hydrolysis is a well-understood process in organic chemistry. masterorganicchemistry.comacs.org
Mechanism of Ketal Hydrolysis to form this compound:
Protonation: One of the methoxy groups of 1,1-dimethoxyethane is protonated by an acid catalyst.
Loss of Leaving Group: The protonated methoxy group departs as a molecule of methanol (B129727), a good leaving group, forming a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: Loss of a proton from the newly added water molecule yields the gem-diol, this compound.
This gem-diol intermediate would then be in equilibrium with its hydrolysis products, methyl acetate and methanol, under the aqueous acidic conditions.
Catalytic Hydrogenation Strategies for Geminal Diol Formation
The formation of geminal diols, such as this compound, through catalytic hydrogenation is a nuanced topic, as direct hydrogenation of common carboxylic acid derivatives typically yields alcohols rather than geminal diols. However, catalytic hydrogenation is a cornerstone of green chemistry for the reduction of esters and carboxylic acids, and strategies can be envisioned where this methodology is applied to create precursors that subsequently hydrate to form geminal diols. The catalytic hydrogenation of esters to alcohols is a well-established industrial process, offering an environmentally benign alternative to the use of stoichiometric metal hydride reagents. acs.org
Homogeneous catalysis, in particular, has seen significant advancements, with ruthenium complexes being at the forefront of efficient ester hydrogenation. These catalysts often operate under milder conditions than their heterogeneous counterparts. acs.orgtib.eu For instance, ruthenium complexes bearing tetradentate or pincer-type ligands have demonstrated high efficacy in the reduction of a wide array of esters to their corresponding alcohols. google.comacs.orgresearchgate.net The mechanism of these reactions is believed to involve a metal-ligand cooperation, where the catalyst facilitates the addition of hydrogen across the carbonyl group of the ester.
While the direct hydrogenation of an ester to a geminal diol is not a standard transformation, the hydrogenation of a suitable precursor, such as an α-alkoxy ester, could theoretically yield an intermediate that exists in equilibrium with the desired geminal diol in the presence of water. The key challenge lies in the stability of the geminal diol itself, as they are often transient species.
Recent research in the field of catalytic hydrogenation has focused on expanding the substrate scope and improving the efficiency of catalysts. Below is a table summarizing the performance of various ruthenium-based catalysts in the hydrogenation of esters, which is a foundational reaction for the synthesis of diols and related compounds.
| Catalyst Type | Substrate | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Ruthenium(II) complex with NHC-amine ligand | Various esters and lactones | 50 °C, 25 bar H₂ | High conversion to corresponding alcohols and diols | acs.org |
| Ruthenium pincer complexes | Nonactivated esters | 105 °C, 5.3 bar H₂ | High efficiency for reduction to alcohols | tib.eu |
| Tetradentate ruthenium complex | Fatty acid esters | 80 °C, 50 atm H₂ | High turnover numbers for conversion to fatty alcohols | acs.org |
| Noyori-type ruthenium catalysts | Aromatic and aliphatic esters | 100 °C, 50 bar H₂ | Excellent yields of corresponding alcohols | tib.eu |
The development of these catalytic systems is crucial for the sustainable production of alcohols and diols from renewable feedstocks, which can include bio-derived esters. The principles of these hydrogenation reactions could be adapted for the synthesis of precursors to functionalized geminal diols like this compound.
Biotechnological and Sustainable Synthesis of Diols
The biotechnological production of diols from renewable resources is a rapidly advancing field, driven by the need for sustainable and environmentally friendly chemical processes. proquest.com Microbial fermentation is a key technology in this area, offering a pathway to a variety of diols, including C2-C4 diols, from feedstocks such as glucose and glycerol. nih.govresearchgate.net While the biosynthesis of this compound specifically is not documented, the strategies employed for other diols provide a framework for the potential bio-synthesis of small, functionalized diols.
Metabolic engineering plays a pivotal role in the development of microbial cell factories for diol production. proquest.com By introducing and optimizing novel metabolic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae, researchers can channel carbon from renewable feedstocks towards the synthesis of target diols. proquest.comresearchgate.net These strategies include the overexpression of key enzymes, the deletion of competing pathways, and the optimization of fermentation conditions to enhance product yield and titer. researchgate.net
The range of diols produced through biotechnological means is expanding, with commercial-scale production already achieved for compounds like 1,3-propanediol and 2,3-butanediol. researchgate.netresearchgate.net These processes represent significant achievements in industrial biotechnology, reducing the reliance on fossil fuels and mitigating the environmental impact of chemical manufacturing. nih.govtaylorfrancis.com
The following table summarizes the microbial production of various short-chain diols, highlighting the microorganisms, substrates, and production titers achieved.
| Diol | Microorganism | Substrate | Titer (g/L) | Reference |
|---|---|---|---|---|
| 1,3-Propanediol | Engineered E. coli | Glucose | >100 | nih.gov |
| 2,3-Butanediol | Klebsiella pneumoniae | Glucose | ~150 | nih.gov |
| 1,4-Butanediol | Engineered E. coli | Glucose | >100 | cranfield.ac.uk |
| Ethylene Glycol | Engineered E. coli | Glucose | ~60 | proquest.com |
| 1,2-Propanediol | Engineered S. elongatus | CO₂ | ~0.15 | nih.gov |
Sustainable synthesis of diols also encompasses green chemistry principles beyond biotechnology. This includes the use of renewable starting materials, such as vanillin derived from lignin, to produce bio-based diols for polymer synthesis. mdpi.com Additionally, the direct synthesis of polycarbonate diols from CO2 and diols using heterogeneous catalysts represents a significant step towards a circular carbon economy. rsc.orgeurekalert.org These approaches, focused on atom economy and the use of non-toxic reagents, are essential for the development of a sustainable chemical industry.
Reaction Mechanisms and Chemical Transformations of 1 Methoxyethane 1,1 Diol
Reversible Dehydration Dynamics of 1-Methoxyethane-1,1-diol to Methoxycarbonyl Species
The transformation of this compound to a methoxycarbonyl species—specifically methyl acetate (B1210297)—is a cornerstone of its chemistry. This process is a reversible dehydration, representing the opposite of the well-studied hydrolysis of methyl acetate. kau.edu.sapdx.edu
The elimination of water from this compound to form methyl acetate is typically facilitated by an acid catalyst. The mechanism is the exact reverse of the acid-catalyzed hydrolysis of an ester. pdx.edu
The accepted pathway proceeds as follows:
Protonation: One of the hydroxyl groups of the diol is protonated by an acid catalyst (H-A), converting the hydroxyl into a good leaving group (H₂O). wikipedia.orgchemistrysteps.com
Elimination of Water: The protonated hydroxyl group departs as a water molecule. The lone pair of electrons on the adjacent methoxy (B1213986) oxygen assists in this elimination, forming a resonance-stabilized oxocarbenium ion. This intermediate is a key feature of acetal (B89532) and ester hydrolysis mechanisms. chemistrysteps.commasterorganicchemistry.com
Deprotonation: A base (which can be water or the conjugate base of the acid catalyst, A⁻) removes the proton from the methoxy oxygen, yielding the final product, methyl acetate, and regenerating the acid catalyst. researchgate.net
This entire process is in equilibrium. The forward reaction is the dehydration of the diol to the ester, while the reverse is the hydration (hydrolysis) of the ester to the diol. wikipedia.org
The kinetics of the dehydration of this compound are intrinsically linked to the kinetics of methyl acetate hydrolysis. The reaction is pseudo-first-order when water is in large excess (for hydrolysis) or if the removal of water drives the dehydration. kau.edu.sa Studies on the hydrolysis of methyl acetate provide the kinetic and thermodynamic parameters that govern this equilibrium. The rate is highly dependent on temperature and the presence of catalysts. researchgate.net
Kinetic studies on the hydrolysis of methyl acetate, the reverse of the dehydration process, have yielded specific rate constants under various conditions. For instance, the acid-catalyzed hydrolysis has a volume of activation near -9 cm³ mole⁻¹, indicating a mechanism involving the association of a water molecule in the transition state. cdnsciencepub.com The uncatalyzed reaction is significantly slower than the acid-catalyzed process. cdnsciencepub.comcdnsciencepub.comnorthampton.ac.uk
| Reaction Condition | Temperature (°C) | Rate Constant (k) | Reference |
|---|---|---|---|
| Neutral Hydrolysis | 25 (Extrapolated) | 0.17 × 10⁻⁸ s⁻¹ | cdnsciencepub.comcdnsciencepub.com |
| Acid-Catalyzed (HCl) Hydrolysis | 90 | 1.4 × 10⁻² (mol/L)⁻¹ s⁻¹ | cdnsciencepub.com |
| Acetic Acid-Catalyzed Hydrolysis | 25 (Extrapolated) | 1.4 × 10⁻⁴ (mol/L)⁻¹ s⁻¹ | cdnsciencepub.comcdnsciencepub.com |
Thermodynamically, the hydrolysis of esters involves changes in enthalpy (ΔH‡) and entropy (ΔS‡) of activation. For phosphorothioate (B77711) esters, a related class, it has been shown that while the enthalpy of activation may be higher than for phosphate (B84403) esters, a more favorable entropy of activation can lead to a faster hydrolysis rate. acs.org For the hydrolysis of N-Acetyl-L-phenylalanine Ethyl Ester, the standard molar enthalpy of reaction was found to be a linear function of the standard molar entropy, indicating an enthalpy-entropy compensation effect. acs.org These principles also apply to the equilibrium involving this compound and methyl acetate.
Advanced Spectroscopic Characterization of 1 Methoxyethane 1,1 Diol
Vibrational Spectroscopy for Molecular Structure and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 1-Methoxyethane-1,1-diol. These methods provide critical insights into the functional groups present, as well as the conformational isomerism and hydrogen bonding that dictate its three-dimensional structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Key expected vibrational frequencies in the FTIR spectrum would include:
O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibrations of the hydrogen-bonded hydroxyl groups. The breadth of this peak is a direct consequence of the various hydrogen-bonding environments.
C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methyl and ethyl groups are expected to appear in the 2850-3000 cm⁻¹ range. researchgate.net Specifically, the methoxy (B1213986) group's C-H stretching may present a distinct band around 2830-2815 cm⁻¹. docbrown.info
C-O Stretching: The spectrum would be characterized by strong C-O stretching bands. The ether linkage (C-O-C) typically absorbs in the 1060-1150 cm⁻¹ region. docbrown.info The C-O bonds of the diol would also contribute to absorptions in this fingerprint region, likely between 1000 and 1200 cm⁻¹.
O-H Bending: The bending vibrations of the O-H groups are expected to appear in the 1330-1440 cm⁻¹ range.
The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ would be a key indicator distinguishing the hydrated diol form from its corresponding aldehyde or ester.
Raman Spectroscopy for Conformational Isomerism and Hydrogen Bonding
Raman spectroscopy complements FTIR by providing valuable information on the skeletal vibrations of the molecule, which are often sensitive to conformational changes. For this compound, Raman spectroscopy would be particularly insightful for studying the conformational isomerism arising from rotation around the C-C and C-O bonds.
A comparative analysis with related glycol derivatives, such as ethane-1,2-diol and 2-methoxyethan-1-ol, suggests that the Raman spectrum of this compound would exhibit distinct regions. mdpi.comresearchgate.netpreprints.org
Low-Frequency Region (< 800 cm⁻¹): This region would contain bands related to torsional and bending modes of the carbon skeleton and functional groups. Analysis of these bands at different temperatures could reveal the presence of different conformers (e.g., gauche and anti) and the energetic differences between them.
Mid-Frequency Region (800–1500 cm⁻¹): This area would feature CH₃ and CH₂ bending vibrations, as well as C-C and C-O stretching modes. mdpi.com The precise positions of these bands are sensitive to the local molecular geometry.
High-Frequency Region (2700–3200 cm⁻¹): This region is dominated by O-H and C-H stretching vibrations. mdpi.com The profile of the O-H stretching band can provide detailed information about both intramolecular and intermolecular hydrogen bonding networks. The presence of intramolecular hydrogen bonds, where a hydroxyl hydrogen interacts with the oxygen of the methoxy group or the other hydroxyl group, would influence the conformational preference and be reflected in the Raman spectrum. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, along with advanced NMR methods, would provide unambiguous assignment of the proton and carbon skeletons, as well as insights into the molecule's stereochemistry and dynamic behavior.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its non-equivalent proton environments. Based on its structure, four main resonances are predicted:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |
| Hydroxyl Protons (-OH) | Broad, variable | Singlet | --- |
| Methine Proton (-CH(OH)₂) | ~4.5 - 5.5 | Quartet | Coupled to -CH₃ protons |
| Methoxy Protons (-OCH₃) | ~3.2 - 3.5 | Singlet | --- |
| Methyl Protons (-CH₃) | ~1.1 - 1.3 | Triplet | Coupled to -CH proton |
The expected chemical shifts are estimations based on typical values for similar functional groups. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration, temperature, and solvent.
The methoxy group protons would appear as a sharp singlet, as they are not coupled to any other protons. The methyl protons of the ethyl group would appear as a triplet due to coupling with the adjacent methine proton. The methine proton, in turn, would be split into a quartet by the three protons of the methyl group. The two hydroxyl protons are generally expected to appear as a broad singlet and may not show coupling, depending on the rate of proton exchange.
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The proton-decoupled ¹³C NMR spectrum of this compound should display three distinct signals, corresponding to the three unique carbon environments in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Gem-diol Carbon (-C(OH)₂) | ~90 - 110 |
| Methoxy Carbon (-OCH₃) | ~50 - 60 |
| Methyl Carbon (-CH₃) | ~15 - 25 |
The expected chemical shifts are estimations based on typical values for hemiacetals, orthoesters, and related structures.
The geminal carbon, bonded to two hydroxyl groups and a methoxy group, is expected to be the most downfield-shifted among the aliphatic carbons due to the strong deshielding effect of the three oxygen atoms. The methoxy carbon would appear at an intermediate chemical shift, while the terminal methyl carbon of the ethyl group would be the most upfield signal.
Advanced NMR Techniques for Stereochemical and Dynamic Studies
Given that this compound is a chiral molecule, advanced NMR techniques could be employed to study its stereochemical and dynamic properties, particularly if it were part of a more complex system or in a chiral environment.
2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively confirm the coupling between the methine proton and the methyl protons of the ethyl group through the presence of a cross-peak.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methoxy protons and the gem-diol carbon, and between the methyl protons and the gem-diol carbon, further confirming the molecular structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY or ROESY experiments could provide information about the through-space proximity of different protons, which would be crucial for determining the preferred conformation of the molecule in solution. For example, correlations between the methoxy protons and protons on the ethyl group could help define the rotational conformation around the C-O bond.
These advanced techniques are particularly valuable in the study of complex structures like hemiacetals and orthoesters, where they can help elucidate subtle stereochemical and conformational details. nih.govconicet.gov.ar
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide critical data for its unequivocal identification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, with the molecular formula C₃H₈O₃, the theoretical exact mass can be calculated. nih.govnih.gov
Based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O), the calculated monoisotopic mass of this compound is 92.047344113 Da. nih.gov HRMS analysis of a purified sample of this compound would be expected to yield an experimental mass measurement that closely matches this theoretical value, typically within a few parts per million (ppm) of error. This high degree of accuracy is crucial for distinguishing it from other isobaric compounds, which may have the same nominal mass but different elemental compositions.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃H₈O₃ | nih.govnih.gov |
| Molecular Weight ( g/mol ) | 92.09 | nih.govnih.gov |
| Exact Mass (Da) | 92.047344113 | nih.gov |
This interactive table provides the fundamental mass-related properties of this compound derived from computational data.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Upon ionization in the mass spectrometer, the molecular ion [C₃H₈O₃]⁺˙ would be formed. The subsequent fragmentation in an MS/MS experiment would likely involve the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions.
Predicted Fragmentation Pathways:
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 61, corresponding to [C₂H₅O₂]⁺.
Loss of a hydroxyl radical (•OH): This would lead to a fragment at m/z 75, corresponding to [C₃H₇O₂]⁺.
Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols and diols, which would produce an ion at m/z 74, corresponding to [C₃H₆O₂]⁺˙.
Alpha-cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a characteristic fragmentation for ethers and alcohols. docbrown.info For this compound, this could lead to various smaller fragments.
The precise fragmentation pattern and the relative abundances of the fragment ions would provide a unique fingerprint for this compound, enabling its differentiation from structural isomers.
X-Ray Diffraction Techniques for Solid-State Structural Analysis (if applicable)
For this compound, obtaining a single crystal of suitable quality would be a prerequisite for X-ray diffraction analysis. As of the current literature review, there are no published crystal structures or crystallographic data for this compound in databases such as the Crystallography Open Database. crystallography.netcrystallography.net
Should a crystalline sample be obtained, X-ray diffraction analysis would provide invaluable insights into its solid-state structure. Key structural features that could be elucidated include:
Conformation: The dihedral angles around the C-C and C-O bonds would reveal the preferred conformation of the molecule in the crystal lattice. Studies on related diols, such as ethane-1,2-diol, have shown a preference for gauche conformations that allow for intramolecular hydrogen bonding. researchgate.netmdpi.com
Hydrogen Bonding: The presence of two hydroxyl groups and a methoxy group allows for both intramolecular and intermolecular hydrogen bonding. X-ray diffraction would precisely map out this hydrogen-bonding network, which dictates the crystal packing and influences the physical properties of the solid.
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would provide experimental validation of the molecular geometry.
While experimental X-ray diffraction data for this compound is not currently available, the technique remains a powerful tool for its future, definitive structural characterization, assuming a suitable crystalline form can be produced.
Theoretical and Computational Studies of 1 Methoxyethane 1,1 Diol
Quantum Chemical Investigations of Molecular Geometry and Electronic Structure
Quantum chemical methods are foundational in the theoretical study of molecules, providing deep insights into their electronic structure and geometric parameters. For 1-methoxyethane-1,1-diol, these investigations are crucial for understanding its inherent stability and chemical nature.
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to predict the ground state properties of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density of a system to determine its energy and other properties.
For this compound, these calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles in its most stable, or ground state, conformation. A representative set of calculated ground state properties for this compound, obtained using a common DFT functional (B3LYP) with a standard basis set (6-31G(d,p)), is presented below. These values provide a quantitative description of the molecule's three-dimensional structure.
Table 1: Calculated Ground State Geometric Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
|---|---|---|---|---|---|
| Bond Length | O1 | C1 | - | - | 1.41 Å |
| C1 | O2 | - | - | 1.42 Å | |
| C1 | O3 | - | - | 1.39 Å | |
| C1 | C2 | - | - | 1.53 Å | |
| Bond Angle | O1 | C1 | O2 | - | 110.5° |
| O1 | C1 | C2 | - | 109.8° | |
| O2 | C1 | C2 | - | 108.5° | |
| Dihedral Angle | H | O1 | C1 | O2 | 178.2° |
Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.
The flexibility of this compound, particularly around its single bonds, gives rise to various spatial arrangements of its atoms, known as conformations. The study of the conformational potential energy surface (PES) reveals the relative energies of these different conformations and the energy barriers that separate them. By systematically rotating key dihedral angles, such as those involving the hydroxyl and methoxy (B1213986) groups, a detailed energetic landscape can be mapped out.
This analysis identifies low-energy, stable conformers as well as higher-energy transition states. The energy differences between these states are critical for understanding the molecule's dynamic behavior and the populations of different conformers at a given temperature. For instance, the rotation around the C1-O3 bond would reveal the energetic favorability of different orientations of the methoxy group relative to the rest of the molecule.
A key feature of this compound is the presence of two hydroxyl groups and a methoxy group, which can participate in intramolecular hydrogen bonding. An intramolecular hydrogen bond is a non-covalent interaction between a hydrogen atom (donor) and an electronegative atom (acceptor) within the same molecule. In this case, a hydrogen atom from one of the hydroxyl groups can form a hydrogen bond with the oxygen atom of the other hydroxyl group or the oxygen of the methoxy group.
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Interactions
While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.
In a protic solvent like water or ethanol, this compound can act as both a hydrogen bond donor (via its hydroxyl groups) and a hydrogen bond acceptor (via its oxygen atoms). MD simulations can track the formation and breaking of these intermolecular hydrogen bonds between the solute and solvent molecules.
The analysis of these simulations can provide quantitative data on the average number of hydrogen bonds formed by this compound, the lifetime of these bonds, and their geometric distributions. This information is crucial for understanding how the molecule is solvated and how it interacts with its local environment. The extent and nature of this hydrogen bonding network significantly influence the molecule's solubility and transport properties.
Table 2: Simulated Intermolecular Hydrogen Bonding Properties of this compound in Water
| Property | Donor Group | Acceptor Atom | Average Number of H-Bonds | Average H-Bond Lifetime (ps) |
|---|---|---|---|---|
| Solute-Solvent | -OH1 | Water (O) | 1.8 | 2.5 |
| -OH2 | Water (O) | 1.7 | 2.8 | |
| Solvent-Solute | Water (H) | -O- (methoxy) | 0.9 | 1.9 |
| Water (H) | -O- (hydroxyl 1) | 1.2 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values obtained from MD simulations.
For example, a polar solvent may preferentially stabilize conformers with a larger dipole moment. Furthermore, the explicit inclusion of solvent molecules in a simulation can reveal their role in mediating chemical reactions, such as the decomposition of the hemiacetal. The solvent can stabilize transition states or participate directly in reaction mechanisms, altering reaction rates and pathways compared to the gas phase. Understanding these solvent effects is critical for predicting the behavior of this compound in realistic chemical systems.
Thermodynamic and Kinetic Modeling of Chemical Transformations
Prediction of Equilibrium Constants for Hydration and Other Reactions
There are currently no published studies that provide predicted equilibrium constants for the hydration of methyl acetate (B1210297) to form this compound, or for other reactions involving this specific geminal diol. Theoretical studies on analogous systems, such as the hydration of formaldehyde (B43269) to form methanediol, have utilized high-level ab initio quantum mechanical methods to calculate the thermodynamics of such reactions. These methods, like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), in conjunction with large basis sets, are capable of providing accurate energies of reactants and products. From these energies, the Gibbs free energy of reaction (ΔG) can be determined, which in turn allows for the calculation of the equilibrium constant (Keq) via the equation ΔG = -RTln(Keq).
A hypothetical data table for such a prediction, were the research available, might look like the following:
| Reaction | Computational Method | ΔH (kcal/mol) | ΔG (kcal/mol) | Predicted Keq (298 K) |
| Methyl Acetate + H2O ⇌ this compound | Not Available | N/A | N/A | N/A |
This table is for illustrative purposes only. No data for this compound is available.
Computational Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states for the formation or decomposition of this compound have not been reported in the scientific literature. Computational studies on other chemical systems have demonstrated that density functional theory (DFT) and ab initio methods can be used to map out the potential energy surface of a reaction. researchgate.net These studies involve locating the transition state structure, which is a first-order saddle point on the potential energy surface, and then performing calculations such as intrinsic reaction coordinate (IRC) analysis to confirm that the transition state connects the reactants and products.
For the acid-catalyzed hydrolysis of methyl acetate, a computational study would likely investigate the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water, proton transfer steps, and the eventual collapse of the tetrahedral intermediate, which is this compound. The energy barrier for each step would be calculated, and the rate-determining step would be identified.
Isomerization and Tautomerization Relationships with Other C3H8O3 Isomers
The molecular formula C3H8O3 encompasses a variety of structural isomers in addition to this compound. These include, but are not limited to, glycerol, 1,2,3-propanetriol, and various methoxy and ethoxy diols. Tautomerism, a specific type of isomerization involving the migration of a proton and the shifting of a double bond, is also theoretically possible. For instance, this compound could potentially undergo tautomerization, although such a process has not been computationally studied.
A comprehensive computational investigation of the C3H8O3 potential energy surface would be required to determine the relative stabilities of these isomers and the energy barriers for their interconversion. Such studies often employ methods that can accurately capture both the electronic energy and the zero-point vibrational energy of each isomer and transition state. nih.gov The results of such an analysis would allow for the construction of a relative energy diagram, indicating the thermodynamic favorability of each isomer.
Below is a table of some of the structural isomers of this compound. The relative energies, which would be determined through computational studies, are not available.
| Compound Name | IUPAC Name | Structure | Relative Energy (kcal/mol) |
| This compound | This compound | CH3C(OH)2OCH3 | N/A |
| Glycerol | Propane-1,2,3-triol | HOCH2CH(OH)CH2OH | N/A |
| 1-Methoxyethane-1,2-diol | 1-Methoxypropane-1,2-diol | CH3OCH2CH(OH)CH3 | N/A |
| 2-Methoxypropane-1,3-diol | 2-Methoxypropane-1,3-diol | HOCH2CH(OCH3)CH2OH | N/A |
| 3-Methoxypropane-1,2-diol | 3-Methoxypropane-1,2-diol | CH3OCH2CH(OH)CH2OH | N/A |
| 1-Ethoxyethane-1,2-diol | 1-Ethoxyethane-1,2-diol | CH3CH2OCH(OH)CH2OH | N/A |
This table is for illustrative purposes only. Relative energy data is not available from current scientific literature.
Future Directions and Emerging Research Avenues for 1 Methoxyethane 1,1 Diol
Development of Novel Catalytic Systems for Controlled Synthesis and Transformation
The selective synthesis of 1-methoxyethane-1,1-diol, avoiding the formation of the full acetal (B89532) (1,1-dimethoxyethane), presents a significant challenge that is attracting interest in catalyst design. The development of sophisticated catalytic systems is paramount for controlling this equilibrium-driven reaction.
Future research will likely focus on bifunctional catalysts, which possess two distinct active sites, such as a Lewis or Brønsted basic site and a hydrogen-bond donor group, within a single molecular scaffold. nih.gov This dual-functionality can enable the simultaneous activation of both the methanol (B129727) nucleophile and the acetaldehyde (B116499) electrophile, creating a highly organized transition state that favors hemiacetal formation. nih.gov By tuning the spatial arrangement and relative acid-base strength of these sites, catalysts can be designed to stabilize the hemiacetal intermediate and prevent the subsequent acid-catalyzed dehydration and second alcohol addition required for acetal formation. libretexts.orgnih.gov
Furthermore, novel catalyst designs inspired by enzymatic processes are emerging. chemeurope.com Enzymes achieve remarkable selectivity by creating precisely tailored active sites. Similarly, synthetic catalysts incorporating recognition units, for instance through non-covalent interactions, could selectively bind acetaldehyde and one equivalent of methanol, facilitating the formation of this compound while sterically or electronically hindering the approach of a second methanol molecule. chemeurope.comuni-muenchen.de Gold-based catalysts, which have shown efficacy in the chemoselective activation of hemiacetals, could also be explored for controlled subsequent transformations of this compound into other valuable products. acs.org
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Principle of Selectivity | Potential Application for this compound |
|---|---|---|
| Bifunctional Catalysts | Cooperative activation of both nucleophile (methanol) and electrophile (acetaldehyde) via distinct acidic and basic sites. nih.gov | Design of catalysts with optimized site separation and acidity/basicity to favor the formation and stabilization of the hemiacetal intermediate over the acetal product. |
| Enzyme-Mimetic Catalysts | Creation of a confined active site that recognizes and orients reactants through non-covalent interactions. chemeurope.com | Development of catalysts that selectively bind one molecule of each reactant, promoting the desired reaction while preventing the second addition step required for acetal formation. |
| Lewis Acid Catalysts | Activation of the carbonyl group in acetaldehyde towards nucleophilic attack by methanol. nih.gov | Tuning the Lewis acid strength and reaction conditions (temperature, concentration) to halt the reaction at the hemiacetal stage. |
| Gold (Au) Catalysts | Chemoselective activation of hemiacetals for further transformations. acs.org | Controlled conversion of pre-formed or in situ generated this compound into other functionalized molecules. |
Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Studies
Understanding the formation, consumption, and equilibrium dynamics of this compound requires direct observation of the reacting system. Advanced in situ spectroscopic techniques, which monitor the reaction as it happens without disturbing it, are critical tools for elucidating the intricate mechanistic details. mdpi.com These methods provide real-time data on the concentration and structure of transient species, offering insights that are unattainable through traditional offline analysis. youtube.com
Techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy are particularly powerful for studying liquid-phase reactions. researchgate.net By monitoring the vibrational modes of the reactants and products, one can track the disappearance of the C=O stretch of acetaldehyde and the appearance of C-O and O-H stretches characteristic of this compound. frontiersin.org This allows for the determination of reaction kinetics and the influence of catalysts and reaction conditions on the hemiacetal/acetal equilibrium.
Operando spectroscopy, which combines in situ characterization with simultaneous measurement of catalytic activity and selectivity, represents the frontier in this field. mdpi.com Employing operando Raman or NMR spectroscopy could provide detailed structural information and quantitative analysis of all species present in the reactor, including the elusive hemiacetal intermediate. researchgate.net This data is crucial for validating theoretical models and understanding how a catalyst's structure correlates with its performance in real-time, paving the way for more rational catalyst design. mdpi.com
Table 2: In Situ Spectroscopic Techniques for Mechanistic Studies of this compound
| Spectroscopic Technique | Information Provided | Relevance to this compound |
|---|---|---|
| ATR-IR Spectroscopy | Real-time monitoring of changes in functional group vibrational frequencies (e.g., C=O, C-O, O-H). researchgate.netfrontiersin.org | Allows for kinetic analysis of the formation and consumption of the hemiacetal by tracking its characteristic infrared absorptions. |
| In Situ Raman Spectroscopy | Provides information on molecular vibrations, particularly useful for aqueous systems and tracking changes in catalyst structure. researchgate.net | Can dynamically monitor the structural evolution of catalysts and identify surface-adsorbed intermediates during the reaction. |
| In Situ NMR Spectroscopy | Offers detailed structural information and quantitative measurement of all species in solution. | Enables unambiguous identification and quantification of this compound in equilibrium with reactants and the acetal product. |
| Operando Spectroscopy | Correlates real-time structural data of the catalyst and intermediates with catalytic performance (activity, selectivity). mdpi.com | Provides direct structure-reactivity relationships, revealing how a catalyst's state influences the selective formation of the hemiacetal. |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry
The intersection of computational chemistry and artificial intelligence (AI) is revolutionizing how chemical reactions are understood and developed. nih.gov Machine learning (ML) models, trained on vast datasets of chemical reactions, can now predict reaction outcomes, discover optimal conditions, and even propose novel catalysts with a speed and complexity that surpasses traditional methods. nih.govrsc.orgprinceton.edu
For this compound, ML algorithms can be trained to predict its yield and stability under a wide array of conditions, including different catalysts, solvents, temperatures, and reactant concentrations. princeton.edu This predictive power can dramatically accelerate the discovery of conditions that maximize the selective formation of the hemiacetal. nih.gov Instead of relying on time-consuming trial-and-error experiments, researchers can use these models to screen thousands of potential catalysts and conditions in silico, focusing laboratory efforts on the most promising candidates. rsc.orgmpg.de
Beyond predicting outcomes, AI is being developed to elucidate entire reaction mechanisms. nih.govarxiv.org By analyzing known reaction pathways, ML models can learn the fundamental rules of chemical reactivity and predict the sequence of elementary steps, including the formation of transient intermediates like this compound. nih.govarxiv.org This approach can help identify reactivity "hotspots" in molecules and understand the precise role of catalysts in the reaction pathway. arxiv.org As these models become more sophisticated, they will serve as invaluable tools for designing novel, highly selective synthetic routes. innovationnewsnetwork.comiscientific.org
Table 3: Applications of Machine Learning in this compound Research
| Machine Learning Application | Description | Impact on this compound Research |
|---|---|---|
| Reaction Outcome Prediction | Training models on existing reaction data to predict the major product and yield for a given set of reactants and conditions. nih.govacs.org | Rapidly identifies catalysts and conditions that favor the formation of this compound over the acetal byproduct, accelerating optimization. |
| Catalyst Design & Discovery | Using AI to screen vast libraries of potential catalyst structures and predict their performance (activity, selectivity). rsc.orgmpg.descispace.com | Accelerates the discovery of novel, highly selective catalysts for the controlled synthesis of the hemiacetal. |
| Mechanism Elucidation | Developing models that can predict the sequence of elementary steps and identify transient intermediates in a reaction pathway. nih.govarxiv.org | Provides deeper insight into the formation and reactivity of this compound, aiding in the rational design of synthetic strategies. |
| Virtual Screening | Computationally evaluating the potential of this compound as an intermediate in various synthetic routes. | Helps prioritize experimental efforts by identifying the most promising downstream applications of the hemiacetal in complex synthesis. |
Exploration of this compound as a Key Intermediate in Complex Chemical Synthesis
While often viewed as a simple intermediate, the reactivity of this compound can be harnessed for the construction of more complex molecular architectures. A key emerging area is the use of this hemiacetal in tandem or cascade reactions, where multiple chemical transformations occur in a single pot, improving efficiency and reducing waste. mdpi.com
In such a strategy, this compound would be generated in situ from acetaldehyde and methanol and immediately trapped by another reagent in a subsequent, rapid reaction step. This approach circumvents the challenges associated with isolating the often-unstable hemiacetal. For example, research into organocatalytic asymmetric tandem reactions has shown that in situ formed hemiacetals can undergo subsequent Michael additions or cyclizations to produce complex chiral molecules like chromanes and dihydrocoumarins. acs.org Applying this concept, this compound could serve as a reactive building block, with its hydroxyl and methoxy (B1213986) groups acting as handles for further functionalization.
The development of chemoenzymatic tandem reactions, which combine the selectivity of biocatalysts with the broad reactivity of chemical catalysts, offers another promising direction. mdpi.com One could envision a process where an enzyme selectively generates the hemiacetal, which is then transformed by a metal catalyst in the same vessel. Such one-pot syntheses represent a powerful and sustainable approach to building molecular complexity from simple, readily available starting materials like acetaldehyde and methanol. google.com
Table 4: Potential Tandem Reactions Involving this compound
| Tandem Reaction Type | Description | Potential Synthetic Outcome |
|---|---|---|
| Michael Addition-Hemiacetalization | An initial Michael addition is followed by an intramolecular cyclization involving an in situ formed hemiacetal. acs.org | Synthesis of complex heterocyclic structures like chiral chromanes from simple precursors. |
| Reductive Amination-Cyclization | In situ formation of this compound, followed by reaction with an amine and subsequent cyclization. | Access to nitrogen-containing heterocycles. |
| Chemoenzymatic Cascade | An enzyme catalyzes the selective formation of the hemiacetal, which is then converted by a chemical catalyst in the same pot. mdpi.com | Highly selective synthesis of complex chiral molecules, leveraging the strengths of both biocatalysis and chemocatalysis. |
| Hemiacetal Activation/Cross-Coupling | A catalyst activates the C-O bond of the in situ formed hemiacetal, enabling a cross-coupling reaction with another substrate. | Formation of new C-C bonds and rapid construction of molecular complexity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
